molecular formula C13H19IN4O B1399174 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone CAS No. 1361114-98-8

1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone

Cat. No. B1399174
M. Wt: 374.22 g/mol
InChI Key: HTUFDDVNHKMNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids DNA and RNA .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Enzyme Inhibition and Antidiabetic Potential

1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone may exhibit potential as an enzyme inhibitor with applications in treating conditions such as type 2 diabetes mellitus (T2DM). Research into dipeptidyl peptidase IV (DPP IV) inhibitors, which include a variety of chemical groups such as pyrimidines and piperidines, highlights the importance of these compounds in regulating insulin secretion by inhibiting the degradation of incretin molecules. The ideal DPP IV inhibitor would effectively inhibit the enzyme's action on incretins without affecting other substrates or protein interactions, thus representing a significant target for antidiabetic drug development (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of Heterocyclic Compounds

The compound may also be valuable in the synthesis of heterocyclic compounds, such as 5H-pyrano[2,3-d]pyrimidines, which are crucial for medicinal and pharmaceutical applications due to their broad synthetic and bioavailability profiles. Research into the application of hybrid catalysts for synthesizing these scaffolds highlights the versatility and importance of pyrimidine derivatives in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Activities

Furthermore, pyrimidine derivatives, such as the compound , are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as optical sensors. These derivatives also possess a range of biological and medicinal applications, demonstrating their versatility and significance in scientific research (Jindal & Kaur, 2021).

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Pyrimidine derivatives are a rich field of study due to their prevalence in biological systems and their potential use in pharmaceuticals .

properties

IUPAC Name

1-[2-[2-(dimethylamino)-5-iodopyrimidin-4-yl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN4O/c1-9(19)18-7-5-4-6-11(18)12-10(14)8-15-13(16-12)17(2)3/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUFDDVNHKMNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C2=NC(=NC=C2I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone
Reactant of Route 3
Reactant of Route 3
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone
Reactant of Route 4
Reactant of Route 4
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone
Reactant of Route 5
Reactant of Route 5
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone
Reactant of Route 6
Reactant of Route 6
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.